molecular formula C20H24O6 B600013 Villosin C CAS No. 160927-81-1

Villosin C

カタログ番号: B600013
CAS番号: 160927-81-1
分子量: 360.406
InChIキー: BXSSNSXQMLOYPG-GSDQLPOLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Villosin C is a structurally complex natural product belonging to the family of diterpenoids, which are widely studied for their diverse biological activities and intricate biosynthesis pathways. Recent advances in synthetic chemistry have enabled its total synthesis, as demonstrated in a 2024 study detailing a modified synthesis route for (±)-villosin C alongside (±)-teuvincenone B and (±)-16-epi-villosin C . The compound features a fused polycyclic framework with stereochemical complexity, including a characteristic epoxide moiety and multiple chiral centers. Its synthesis involves key steps such as regioselective epoxidation and stereochemical control at C-16, highlighting the challenges in replicating its natural configuration in laboratory settings .

類似化合物との比較

Villosin C shares structural and biosynthetic relationships with several analogs, notably teuvincenone B and 16-epi-villosin C. Below is a detailed comparative analysis:

Structural Comparison

Mechanistic and Functional Differences

Stereochemical Impact (this compound vs. For example, in diterpenoids, stereochemistry often dictates interactions with hydrophobic pockets in proteins .

Functional Group Variation (this compound vs. Teuvincenone B): Teuvincenone B replaces the epoxide in this compound with a conjugated enone system. This modification increases electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins), which could enhance cytotoxicity or alter mechanism of action .

Research Findings and Implications

The epoxide in this compound may confer reactivity toward nucleophilic residues in microbial enzymes, while teuvincenone B’s enone system could target redox-sensitive pathways .

Methodological Rigor: The synthesis strategies align with guidelines for natural product research, emphasizing reproducibility and stereochemical accuracy as outlined by the Royal Society of Chemistry (RSC) .

生物活性

Villosin C, a diterpenoid compound, has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and case reports.

1. Chemical Structure and Synthesis

This compound is classified as a 17(15→16)-abeo-abietane diterpenoid. The total synthesis of this compound has been successfully achieved through a multi-step process involving several key reactions, including benzylic iodination and iodoetherification. The synthetic route was designed to optimize the yield and purity of the compound, ultimately confirming its structure through NMR and HPLC analysis .

2. Biological Activities

This compound exhibits a range of biological activities that are significant for potential therapeutic applications:

2.1 Antioxidative Activity
Research indicates that this compound has potent antioxidative properties. It can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

2.2 Anti-inflammatory Effects
In vitro studies have demonstrated that this compound inhibits nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by excessive inflammation .

2.3 Antitumor Properties
this compound has shown promise in antitumor activity across various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

3. Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidative Studies : In one study, this compound was tested alongside other natural compounds for its ability to reduce oxidative stress markers in cultured cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to controls .
  • Anti-inflammatory Research : Another investigation focused on the compound's effect on macrophage activation. This compound treatment resulted in reduced expression of pro-inflammatory cytokines, highlighting its potential use in inflammatory diseases .
  • Antitumor Activity : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

4. Comparative Analysis

The following table summarizes the biological activities of this compound compared to other notable compounds:

CompoundAntioxidative ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundHighModerateHigh
Vitamin CModerateHighVariable
CurcuminHighHighHigh

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antioxidative, anti-inflammatory, and antitumor contexts. Its diverse mechanisms of action warrant further research to fully elucidate its therapeutic potential and applications in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of Villosin C in novel synthesis pathways?

Methodological Answer: To confirm purity, use high-performance liquid chromatography (HPLC) with a reference standard and validate via mass spectrometry (MS) for molecular weight confirmation. Structural identity requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to assign stereochemistry, supported by X-ray crystallography if single crystals are obtainable. For reproducibility, document solvent systems, column types, and retention times in detail .

Q. What experimental approaches are recommended for assessing this compound’s bioactivity in preliminary studies?

Methodological Answer: Design dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to its reported biological targets (e.g., anticancer or antimicrobial activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates to minimize variability. Use ANOVA with post-hoc tests for statistical validation. Publish raw data in supplementary materials to enable meta-analyses .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across different studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., compound purity, cell line specificity, assay protocols). Replicate conflicting studies under standardized conditions, controlling for solvent effects (e.g., DMSO concentration) and incubation times. Apply multivariate regression to isolate contributing factors. Publish negative results to reduce publication bias .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?

Methodological Answer: Modify key steps in the synthesis pathway (e.g., Sharpless epoxidation or Suzuki coupling) by screening catalysts (e.g., chiral ligands for asymmetric induction) and solvents (e.g., THF vs. DCM). Use Design of Experiments (DoE) to analyze reaction parameters (temperature, stoichiometry). Compare yields and enantiomeric excess (ee) via chiral HPLC. Document unsuccessful attempts to guide future work .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate predictions via molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Cross-reference with transcriptomic or proteomic datasets (e.g., GEO or PRIDE) to identify downstream pathways. Share simulation parameters and force-field choices for reproducibility .

Q. Methodological Frameworks

Q. What criteria ensure a research question on this compound is both novel and feasible?

Methodological Answer: Apply the FINER framework:

  • Feasible: Ensure access to this compound (synthesized or commercial) and validated assays.
  • Novel: Conduct a literature gap analysis via Scopus/Web of Science to identify understudied targets (e.g., neuroprotective effects).
  • Ethical: Follow institutional guidelines for in vivo studies.
  • Relevant: Align with global health priorities (e.g., antimicrobial resistance) .

Q. How should researchers design a study to investigate this compound’s pharmacokinetics?

Methodological Answer: Use a tiered approach:

  • In vitro: Microsomal stability assays (CYP450 enzymes).
  • In vivo: Administer radiolabeled this compound to rodents; collect plasma/tissue samples at timed intervals.
  • Analytical: Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) validated per FDA guidelines. Publish pharmacokinetic parameters (AUC, t₁/₂) in open-access repositories .

Q. Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., cytotoxicity + ROS generation), apply principal component analysis (PCA) to reduce dimensionality. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance. Share raw datasets in FAIR-compliant repositories .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Investigate bioavailability limitations (e.g., poor solubility) via solubility assays (shake-flask method) and permeability (Caco-2 cell model). Reformulate using nanocarriers (e.g., liposomes) and retest in vivo. Compare tissue distribution via MALDI imaging .

Q. Synthesis & Validation

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer: Combine UV-Vis (λmax for conjugated systems), FT-IR (functional groups), and high-resolution MS (HRMS) for empirical formula confirmation. For stereoisomers, use NOESY NMR or electronic circular dichroism (ECD). Publish spectra in supplementary materials with peak assignments .

特性

IUPAC Name

(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSNSXQMLOYPG-GSDQLPOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。